molecular formula C7H14N2 B2743498 (3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine CAS No. 122116-09-0

(3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine

Cat. No.: B2743498
CAS No.: 122116-09-0
M. Wt: 126.203
InChI Key: WIOKPPYJFWZENS-UHFFFAOYSA-N
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Description

(3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine, also known by its IUPAC name N1-methyl-N~1~-(2-propynyl)-1,3-propanediamine, is a compound with the molecular formula C7H14N2 and a molecular weight of 126.2 g/mol . This compound is characterized by the presence of an amine group, a methyl group, and a propynyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of (3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine typically involves the reaction of propargyl bromide with N-methyl-1,3-propanediamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

(3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted amines and oxides, depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of (3-Aminopropyl)(methyl)(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Properties

IUPAC Name

N'-methyl-N'-prop-2-ynylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-3-6-9(2)7-4-5-8/h1H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOKPPYJFWZENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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